molecular formula C10H15NO2 B8615916 1-(6-Methoxy-4-methyl-pyridin-3-yl)-propan-1-ol

1-(6-Methoxy-4-methyl-pyridin-3-yl)-propan-1-ol

Cat. No. B8615916
M. Wt: 181.23 g/mol
InChI Key: AJWXMOJYXPIBSF-UHFFFAOYSA-N
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Patent
US07994203B2

Procedure details

To a stirred solution of 1-(6-methoxy-4-methyl-pyridin-3-yl)-propan-1-ol (445 mg, 2.45 mmol, 1 eq.) in CHCl3 (10 ml) is added activated manganese dioxide (4.3 g, 49 mmol, 20 eq.) in one portion at RT. The reaction mixture is heated at reflux for 48 h. After cooling to RT, the mixture is filtered through Celite® (filter material) and concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel eluting with 10% EtOAc/iso-hexane to yield 1-(6-methoxy-4-methyl-pyridin-3-yl)-propan-1-one as a white solid. MS: m/z 180.1 [M+H]+; 1H NMR (400 MHz, CDCl3) δ 1.2 (t, 3H), 2.55 (s, 3H), 2.95 (q, 2H), 4.00 (s, 3H), 6.60 (s, 1H), 8.65 (s, 1H).
Quantity
445 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH:9]([OH:12])[CH2:10][CH3:11])=[C:5]([CH3:13])[CH:4]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9](=[O:12])[CH2:10][CH3:11])=[C:5]([CH3:13])[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
445 mg
Type
reactant
Smiles
COC1=CC(=C(C=N1)C(CC)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
4.3 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through Celite® (filter material)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude residue is purified by column chromatography on silica gel eluting with 10% EtOAc/iso-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=N1)C(CC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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